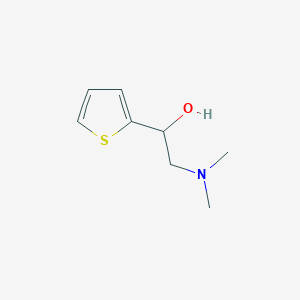
N-(3,4-dichlorophenyl)-3,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-3,4-dimethylbenzenesulfonamide, also known as DCM, is a sulfonamide-based compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. DCM is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in many physiological processes.
Mechanism of Action
N-(3,4-dichlorophenyl)-3,4-dimethylbenzenesulfonamide inhibits carbonic anhydrase by binding to the active site of the enzyme. The active site of carbonic anhydrase contains a zinc ion that is coordinated by three histidine residues. N-(3,4-dichlorophenyl)-3,4-dimethylbenzenesulfonamide binds to the zinc ion and blocks the access of water and carbon dioxide to the active site, thereby inhibiting the enzyme.
Biochemical and Physiological Effects:
The inhibition of carbonic anhydrase by N-(3,4-dichlorophenyl)-3,4-dimethylbenzenesulfonamide has several biochemical and physiological effects. One of the most notable effects is the inhibition of acid secretion in the stomach. Carbonic anhydrase plays a crucial role in the production of gastric acid, and the inhibition of the enzyme by N-(3,4-dichlorophenyl)-3,4-dimethylbenzenesulfonamide reduces the secretion of acid. N-(3,4-dichlorophenyl)-3,4-dimethylbenzenesulfonamide also inhibits the reabsorption of bicarbonate in the kidneys, which can lead to metabolic acidosis. Additionally, N-(3,4-dichlorophenyl)-3,4-dimethylbenzenesulfonamide has been shown to have anticonvulsant and analgesic effects, although the mechanisms behind these effects are not fully understood.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3,4-dichlorophenyl)-3,4-dimethylbenzenesulfonamide is its potency as a carbonic anhydrase inhibitor. It is one of the most potent inhibitors of the enzyme, and it can be used at low concentrations to achieve significant inhibition. Additionally, N-(3,4-dichlorophenyl)-3,4-dimethylbenzenesulfonamide is relatively stable and can be stored for long periods without significant degradation. However, there are also some limitations to the use of N-(3,4-dichlorophenyl)-3,4-dimethylbenzenesulfonamide in lab experiments. One of the main limitations is its toxicity. N-(3,4-dichlorophenyl)-3,4-dimethylbenzenesulfonamide is toxic to cells and can cause cell death at high concentrations. Additionally, N-(3,4-dichlorophenyl)-3,4-dimethylbenzenesulfonamide is not very selective for carbonic anhydrase and can inhibit other enzymes as well.
Future Directions
For the use of N-(3,4-dichlorophenyl)-3,4-dimethylbenzenesulfonamide in scientific research include the development of more selective inhibitors, the study of its potential therapeutic effects in cancer, and its use as a tool to study the immune system.
Synthesis Methods
N-(3,4-dichlorophenyl)-3,4-dimethylbenzenesulfonamide can be synthesized by reacting 3,4-dimethylbenzenesulfonyl chloride with 3,4-dichloroaniline in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, and the resulting product is purified by recrystallization.
Scientific Research Applications
N-(3,4-dichlorophenyl)-3,4-dimethylbenzenesulfonamide has a wide range of applications in scientific research. It is primarily used as a tool to study the role of carbonic anhydrase in various physiological processes. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide, and it is involved in many physiological processes such as respiration, acid-base balance, and ion transport. N-(3,4-dichlorophenyl)-3,4-dimethylbenzenesulfonamide is a potent inhibitor of carbonic anhydrase, and it can be used to study the effects of carbonic anhydrase inhibition on these physiological processes.
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-9-3-5-12(7-10(9)2)20(18,19)17-11-4-6-13(15)14(16)8-11/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBNSAHZEPWBMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-3,4-dimethylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-nitroisoquinolin-5-amine](/img/structure/B7463342.png)
![Methyl 2-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]benzoate](/img/structure/B7463348.png)
![3-Methylsulfanyl-1-oxopyrido[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B7463352.png)
![[1-(2-Fluoroanilino)-1-oxopropan-2-yl] 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylate](/img/structure/B7463375.png)
![4-[2-[2-[[1-(Difluoromethyl)imidazol-2-yl]methylsulfanyl]-4-oxoquinazolin-3-yl]ethyl]benzenesulfonamide](/img/structure/B7463378.png)
![5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B7463385.png)







